1,5-Heptanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

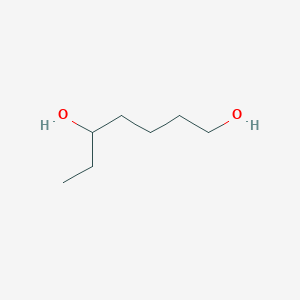

2D Structure

3D Structure

Properties

CAS No. |

60096-09-5 |

|---|---|

Molecular Formula |

C7H16O2 |

Molecular Weight |

132.20 g/mol |

IUPAC Name |

heptane-1,5-diol |

InChI |

InChI=1S/C7H16O2/c1-2-7(9)5-3-4-6-8/h7-9H,2-6H2,1H3 |

InChI Key |

NNYOSLMHXUVJJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCCCO)O |

Origin of Product |

United States |

The Foundational Role of Aliphatic Diols in Organic Chemistry Research

Aliphatic diols, which are organic compounds containing two hydroxyl (-OH) groups attached to a saturated carbon chain, are of significant interest in organic chemistry. wikipedia.orgebsco.com Their bifunctionality allows them to serve as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules, including polymers, pharmaceuticals, and fragrances. fiveable.meyoutube.com The presence of two hydroxyl groups imparts distinct physical and chemical properties, such as increased polarity and the capacity for hydrogen bonding, which influence their reactivity and applications. fiveable.me

Diols are broadly categorized based on the relative positions of the hydroxyl groups. Vicinal diols (or glycols) have hydroxyl groups on adjacent carbon atoms (1,2-diols), while geminal diols have both hydroxyl groups attached to the same carbon atom. ebsco.comchemistrysteps.com Diols where the hydroxyl groups are more widely separated, such as 1,4-butanediol and 1,5-pentanediol (B104693), are crucial monomers in the production of polyesters and polyurethanes. wikipedia.orgyoutube.com Furthermore, diols are instrumental in synthetic strategies as protecting groups for carbonyl compounds, forming cyclic acetals to shield the carbonyl group from unwanted reactions during a multi-step synthesis. wikipedia.org

Synthesis Methodologies of 1,5 Heptanediol

Chemoenzymatic Conversion Approaches for Diols

Chemoenzymatic strategies offer a powerful and selective means for producing diols, including chiral variants. These methods combine the selectivity of enzymes with the efficiency of chemical reactions. A notable example is the enzymatic desymmetrization of meso-2,6-dimethyl-1,7-heptanediol. researchgate.net In this process, Pseudomonas cepacia lipase (B570770) is used to catalyze the esterification of the diol with isopropenyl acetate (B1210297) in an organic medium. This results in a chiral nonracemic monoester with a high enantiomeric excess (ee = 95%). researchgate.net This chiral building block is valuable for the synthesis of natural products like the side chain of vitamin E and the insect pheromone tribolure. researchgate.net

Similarly, the enzymatic hydrolysis of meso-1,7-diacetoxy-2,6-dimethylheptane, also catalyzed by Pseudomonas cepacia lipase, yields (2S,6R)-7-acetoxy-2,6-dimethyl-1-heptanol, a precursor for the α-Tocopherol side chain. ijcce.ac.ir These examples underscore the potential of lipases and other enzymes in achieving high stereoselectivity in diol synthesis.

Furthermore, a two-enzyme cascade has been developed to convert C4–C7 diols into the corresponding amino alcohols under aqueous conditions at room temperature and pressure. rsc.org This process, which can be applied to heptanediol, demonstrates the potential for creating bifunctional platform chemicals from diols. rsc.org The use of ketoreductases, such as TpdE from Rhodococcus jostii TMP1, also shows promise for the stereospecific reduction of α-diketones to their corresponding diols. peerj.com

Sustainable and Green Chemistry Syntheses

The principles of green chemistry are increasingly being applied to the synthesis of diols to create more environmentally benign processes. A key aspect is the use of renewable feedstocks. Diols like 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) can be produced from the chemical or enzymatic conversion of biomass-derived sugars. rsc.orgrsc.org This approach reduces reliance on fossil fuels and promotes a circular economy.

Biocatalysis is a cornerstone of green chemistry, offering mild reaction conditions and high selectivity. rsc.org For example, the production of ω-alkanediols from n-alkanes or 1-alkanols has been demonstrated using Escherichia coli expressing a cytochrome P450 system from Acinetobacter sp. OC4. tandfonline.com This biotransformation can produce significant amounts of diols, such as 1,8-octanediol, from their corresponding alkanols. tandfonline.com

The development of engineered enzymatic cascades further enhances the sustainability of diol conversion. By optimizing reaction conditions and engineering the enzymes themselves, researchers have significantly increased the yield and selectivity of processes that convert diols to other valuable chemicals like amino alcohols, achieving up to 99% selectivity. rsc.org These advancements move away from traditional methods that often require high temperatures, high pressures, and produce a mixture of products. rsc.org

Process Optimization in Diol Manufacturing

Optimizing the manufacturing process for diols is crucial for industrial-scale production. This involves fine-tuning various reaction parameters to maximize yield, efficiency, and cost-effectiveness.

In chemoenzymatic processes, optimization can involve several factors. For the conversion of diols to amino alcohols, researchers have systematically optimized NAD⁺ concentration, temperature, and pH. rsc.org For instance, in a two-enzyme cascade system, the optimal conditions were found to be 1 mM NAD⁺, a temperature of 45 °C, and a pH of 8.5. rsc.org Combining this process optimization with enzyme engineering led to a nearly 30-fold increase in the production of 6-aminohexanol from 1,6-hexanediol. rsc.org

For biotransformations using whole-cell catalysts, such as the E. coli system for producing ω-alkanediols, optimization involves factors like incubation time and substrate concentration. Studies have shown that the production rate of diols can be maintained over a 24-hour incubation period. tandfonline.com

In more traditional chemical synthesis, such as the formation of 1,7-dibromoheptane (B124887) from 1,7-heptanediol (B42083), understanding the reaction kinetics is key to optimization. Research has shown this to be a consecutive reaction where the formation of the intermediate, 7-bromo-1-heptanol, is the slow, rate-determining step. asianpubs.org By studying the concentration of reactants and products over time, a kinetic model can be developed to optimize reaction conditions and improve the yield of the final product. asianpubs.org

Reaction Mechanisms of 1,5-Heptanediol in Organic Transformations

This compound, possessing both a primary and a secondary hydroxyl group, undergoes a variety of organic transformations characteristic of diols where the hydroxyl groups are separated. The spacing between the two hydroxyl groups prevents the specific reactions seen in vicinal (1,2) or geminal (1,1) diols, but it allows for intramolecular reactions to form six-membered heterocyclic compounds.

One of the most significant transformations of 1,5-diols is oxidative cyclization to form δ-lactones. This reaction can be achieved with high chemoselectivity. For instance, using a reagent system with catalytic 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and a stoichiometric co-oxidant like [bis(acetoxy)iodo]benzene (BAIB), 1,5-diols are converted into the corresponding δ-lactones. researchgate.net The mechanism involves the selective oxidation of the primary alcohol to an aldehyde by the TEMPO/BAIB system. The resulting hydroxy aldehyde then undergoes intramolecular hemiacetal formation. This cyclic hemiacetal is subsequently oxidized to the stable δ-lactone. This process is highly efficient for forming six-membered lactone rings from 1,5-diols. researchgate.netnih.gov

Another key reaction is cyclodehydration to form cyclic ethers. The conversion of 1,5-pentanediol to tetrahydropyran (B127337) is a well-studied example that serves as a model for the cyclization of this compound to form a substituted tetrahydropyran. acs.orgresearchgate.net This intramolecular dehydration is typically acid-catalyzed. The mechanism involves the protonation of one hydroxyl group, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom and displacing the water molecule to form the cyclic ether.

Oxidation Reactions of Diols

The oxidation of diols is a fundamental transformation in organic synthesis, and the products depend on the structure of the diol and the oxidizing agent used. chemistrysteps.com For non-vicinal diols like this compound, the two hydroxyl groups are typically oxidized independently, similar to monohydric alcohols. ias.ac.in

This compound has a primary (-CH2OH) and a secondary (>CHOH) alcohol group. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid, while the secondary alcohol is oxidized to a ketone. rutgers.edu The choice of oxidant determines the outcome:

Mild Oxidants: Reagents like pyridinium (B92312) chlorochromate (PCC) can selectively oxidize the primary alcohol to an aldehyde and the secondary alcohol to a ketone, potentially yielding 5-hydroxyheptan-1-al, 1-hydroxyheptan-5-one, or heptane-1,5-dione under controlled conditions.

Strong Oxidants: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic media, will typically oxidize the primary alcohol to a carboxylic acid and the secondary alcohol to a ketone, leading to 5-oxoheptanoic acid. Under harsh conditions, cleavage of carbon-carbon bonds can occur.

Chemoselective Oxidation: As mentioned, specific reagent systems can achieve high chemoselectivity. The TEMPO/BAIB system is a prime example, leading to the formation of a δ-lactone via oxidative cyclization, a reaction particularly efficient for 1,5-diols. researchgate.net Another method for the dehydrogenation of aliphatic diols, including 1,5-pentanediol, into lactones utilizes a copper chromite catalyst at high temperatures (150°-250° C). google.comgoogle.com

The oxidation of non-vicinal diols with reagents like benzyltrimethylammonium (B79724) tribromide (BTMAB) typically results in the formation of hydroxycarbonyl (B1239141) compounds through a hydride ion transfer mechanism, similar to the oxidation of monohydric alcohols. ias.ac.in This contrasts with vicinal diols, where oxidation often leads to the cleavage of the carbon-carbon bond between the hydroxyl groups. ias.ac.inwikipedia.orgchemistrysteps.com

Reduction Reactions of Diols

The reduction of the hydroxyl groups in a diol to a saturated alkane is a less common transformation compared to their oxidation. This reaction requires the conversion of the hydroxyl groups into better leaving groups before they can be removed. A typical method involves a two-step process:

Conversion to Halides or Sulfonates: The diol is first converted to a dihalide (e.g., dibromide or dichloride) or a ditosylate. This is a substitution reaction where the -OH groups are replaced by a halide or a tosylate group.

Reductive Dehalogenation/Detosylation: The resulting dihalide or ditosylate is then reduced to the corresponding alkane. A common reagent for this step is lithium aluminum hydride (LiAlH4).

For this compound, this process would yield heptane (B126788). The direct reduction of diols to alkanes via catalytic hydrogenation over metal catalysts is generally not feasible as it requires harsh conditions and is not a standard synthetic method. The primary utility of reduction reactions in the context of diols is more commonly the synthesis of diols from other functional groups like diketones or diesters. vulcanchem.com

Substitution Reactions Involving Hydroxyl Groups

The hydroxyl groups of this compound, like those in other alcohols, are poor leaving groups. Therefore, substitution reactions require their prior conversion into better leaving groups. rutgers.edulibretexts.org This is typically achieved by protonation in the presence of a strong acid or by conversion to an ester or halide.

A well-documented example for a related diol is the synthesis of 1,7-dibromoheptane from 1,7-heptanediol and hydrobromic acid, which proceeds via an SN2 mechanism. asianpubs.org The reaction occurs in two consecutive steps: first, one hydroxyl group is substituted to form 7-bromo-1-heptanol, which is a slow step. The second substitution to form 1,7-dibromoheptane is faster. asianpubs.org A similar mechanism would apply to this compound, leading to 1,5-dihaloheptanes. The primary hydroxyl group is generally more reactive in SN2 reactions than the secondary hydroxyl group due to less steric hindrance. quora.com

Common reagents used for these substitutions include:

Hydrogen Halides (HX): Strong acids like HBr or HCl can be used, often with a catalyst like zinc chloride (Lucas reagent), to convert the alcohols to alkyl halides. rutgers.edu

Phosphorus Halides (PX3, PX5): Reagents like phosphorus tribromide (PBr3) are effective for converting primary and secondary alcohols to the corresponding alkyl bromides. msu.edu

Thionyl Chloride (SOCl2): This reagent is used to convert alcohols to alkyl chlorides. libretexts.org

The reaction mechanism is typically SN2 for the primary alcohol and can be SN1 or SN2 for the secondary alcohol, depending on the reaction conditions and the stability of the potential carbocation intermediate. rutgers.edu

Comparative Reactivity Studies with Other Diol Isomers

The reactivity of a diol is significantly influenced by the relative positions of its two hydroxyl groups. Comparing this compound with its isomers reveals distinct differences in chemical behavior.

This compound vs. Vicinal Diols (e.g., 1,2-Heptanediol): Vicinal diols (1,2-diols) exhibit unique reactivity due to the proximity of their hydroxyl groups. rsc.org They can undergo oxidative cleavage of the C-C bond between the hydroxyl-bearing carbons when treated with reagents like sodium periodate (B1199274) (NaIO4) or lead tetraacetate (Criegee oxidation). wikipedia.orgchemistrysteps.com This reaction is not possible for this compound, where the hydroxyl groups are separated by three carbon atoms. Studies on butanediol (B1596017) isomers have shown that vicinal diols are more reactive in electro-oxidation, which promotes C-C bond cleavage, compared to diols with more distant hydroxyl groups. rsc.org

This compound vs. Other Non-Vicinal Diols (e.g., 1,6-Heptanediol, 1,7-Heptanediol): The primary difference in reactivity among non-vicinal diols often lies in their propensity for intramolecular cyclization. The ease of forming a cyclic product is dependent on the thermodynamic stability of the resulting ring.

This compound: Readily undergoes cyclization to form stable six-membered rings (tetrahydropyrans or δ-lactones). nih.govacs.org

1,6-Heptanediol: Can cyclize to form seven-membered rings (oxepanes), although this is often less favorable than the formation of five- or six-membered rings. acs.orgresearchgate.net

1,7-Heptanediol: Cyclization to an eight-membered ring is generally thermodynamically unfavorable. Intermolecular reactions, such as polymerization, are more likely to occur.

The table below summarizes the expected major cyclization products for different heptanediol isomers.

| Diol Isomer | Ring Size of Cyclic Ether | Product Name |

| 1,4-Heptanediol | 5-membered | 2-Propyltetrahydrofuran |

| This compound | 6-membered | 2-Ethyltetrahydropyran |

| 1,6-Heptanediol | 7-membered | 2-Methyloxepane |

Reactivity of Primary vs. Secondary Hydroxyl Groups: this compound contains both a primary and a secondary hydroxyl group. nih.gov In contrast, isomers like 1,7-heptanediol have two primary hydroxyls, while 2,5-heptanediol has two secondary hydroxyls. This structural difference impacts reactivity in several ways:

Oxidation: Primary alcohols are oxidized to aldehydes and then carboxylic acids, whereas secondary alcohols yield ketones. rutgers.edu Therefore, the oxidation products of this compound will differ from those of its isomers.

Substitution (SN2): Primary hydroxyls are more susceptible to SN2 reactions than secondary hydroxyls due to lower steric hindrance. quora.com

Esterification: Primary alcohols generally react faster than secondary alcohols in esterification reactions due to steric factors.

The table below outlines the types of hydroxyl groups present in various heptanediol isomers.

| Diol Isomer | Type of Hydroxyl Group 1 | Type of Hydroxyl Group 2 |

| 1,2-Heptanediol | Primary | Secondary |

| This compound | Primary | Secondary |

| 1,6-Heptanediol | Primary | Secondary |

| 1,7-Heptanediol | Primary | Primary |

| 2,5-Heptanedione | Secondary | Secondary |

| 2,6-Heptanediol | Secondary | Secondary |

| 3,5-Heptanediol | Secondary | Secondary |

The Research Landscape of 1,5 Heptanediol and Its Analogues

The academic focus on 1,5-Heptanediol itself is more specialized compared to its shorter-chain analogue, 1,5-pentanediol (B104693). Research on 1,5-pentanediol is more extensive, with studies exploring its synthesis from biomass-derived compounds like furfural and tetrahydrofurfuryl alcohol. chemicalbook.comorgsyn.orgresearchgate.net These investigations are driven by the demand for sustainable routes to produce valuable chemicals. mdpi.comresearchgate.netresearchgate.net For instance, 1,5-pentanediol is a significant monomer for polyesters and polyurethanes and also finds application as a moisturizer and solvent. chemicalbook.comresearchgate.net

Research into analogues like 1,5-pentanediol provides a framework for potential investigations into this compound. The synthetic methodologies developed for 1,5-pentanediol, such as the hydrogenolysis of tetrahydrofurfuryl alcohol, could potentially be adapted for the synthesis of longer-chain diols. orgsyn.orgosti.gov The properties and applications of this compound are likely to be an extension of those observed for 1,5-pentanediol, with differences arising from the longer carbon chain, which would affect properties like viscosity, boiling point, and solubility.

While specific, in-depth research on this compound is not as prevalent in the readily available literature, its fundamental properties are documented.

| Property | Value |

|---|---|

| Molecular Formula | C7H16O2 guidechem.com |

| Molecular Weight | 132.2 g/mol guidechem.com |

| CAS Number | 60096-09-5 guidechem.comchemicalbook.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

| Rotatable Bond Count | 5 guidechem.com |

| Topological Polar Surface Area | 40.5 Ų guidechem.com |

The exploration of this compound and its analogues continues to be an area with potential for further academic inquiry, particularly in the fields of polymer chemistry and the development of novel synthetic methodologies.

Derivatization and Functionalization of 1,5 Heptanediol

Synthesis of Esters and Ethers from 1,5-Heptanediol

The presence of two hydroxyl groups allows this compound to readily undergo esterification and etherification reactions. These transformations can occur at one or both hydroxyl sites, leading to mono- or di-substituted products, respectively.

Esterification: The conversion of the hydroxyl groups to esters is a fundamental transformation, typically achieved by reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. For example, the reaction of a diol with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) yields the corresponding diacetate ester. uni.edursc.org Similarly, treatment with benzoyl chloride in a solvent like toluene (B28343) with pyridine can produce dibenzoate esters. google.com These reactions are valuable for protecting the hydroxyl groups or for creating plasticizers and polymer precursors. vulcanchem.com

Etherification: The synthesis of ethers from this compound can proceed through several routes. Intermolecular dehydration under acidic conditions can lead to the formation of polyethers, a reaction that has been studied for various α,ω-diols. tandfonline.com Alternatively, the Williamson ether synthesis, involving the reaction of the corresponding alkoxide with an alkyl halide, provides a general pathway to unsymmetrical ethers. Selective mono-etherification is also possible, as demonstrated in the synthesis of 7-(ferrocenyloxy)heptan-1-ol from 1,7-heptanediol (B42083), a reaction that highlights the ability to functionalize one hydroxyl group selectively under controlled conditions. rsc.org

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product Type | Typical Conditions | Ref. |

| Diacetylation | Acetic Anhydride, Pyridine | Diacetate Ester | Heating on a steam bath | uni.edu |

| Dibenzoation | Benzoyl Chloride, Pyridine | Dibenzoate Ester | Toluene solvent, ~70 °C | google.com |

| Polyetherification | Acid/Base Organocatalyst | Polyether | High temperature (130-200 °C), vacuum | tandfonline.com |

| Mono-etherification | Ferrocene Methanol (B129727), Yb(OTf)₃ | Mono-ether | Not specified | rsc.org |

Formation of Cyclic Compounds from this compound Precursors

The seven-carbon chain of this compound can be utilized to form various cyclic structures, either through intramolecular reactions or by serving as a C5 building block in annulation reactions.

Intramolecular Cyclization: The most direct cyclization pathway for a diol is intramolecular dehydration (or etherification) to form a cyclic ether. While 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) readily cyclize to form thermodynamically stable six- and seven-membered rings (tetrahydropyran and oxepane), the cyclization of this compound would yield an eight-membered ring, oxocane. The formation of such medium-sized rings is often kinetically and entropically disfavored compared to intermolecular polymerization or other side reactions. Therefore, achieving this transformation typically requires high-dilution conditions to favor the intramolecular pathway.

Annulation Reactions: A more modern and versatile approach involves using 1,5-diols as synthons in metal-catalyzed annulation reactions. A notable example is an iridium-catalyzed (5 + 1) annulation strategy that combines a 1,5-diol with a methyl ketone. acs.org This process involves two sequential hydrogen-borrowing reactions, where the diol is first oxidized in situ, participates in an aldol (B89426) condensation, and is subsequently reduced to form a highly substituted cyclohexane (B81311) ring with excellent stereocontrol. This method represents a powerful way to construct complex cyclic systems from simple, linear precursors like this compound.

Table 2: Cyclization Strategies for 1,5-Diol Precursors

| Reaction Name | Precursors | Catalyst/Reagents | Product | Key Feature | Ref. |

| Intramolecular Dehydration | This compound | Acid catalyst | Oxocane | Forms an 8-membered cyclic ether | - |

| (5+1) Annulation | 1,5-Diol, Methyl Ketone | Iridium complex | Substituted Cyclohexane | Forms two C-C bonds with high stereocontrol | acs.org |

Preparation of Functionalized Diol Derivatives

The hydroxyl groups of this compound serve as handles for introducing a wide array of other functional groups, significantly expanding its synthetic utility.

Conversion to Dihalides: The hydroxyl groups can be replaced by halogens to produce 1,5-dihaloheptanes, which are versatile intermediates for further nucleophilic substitution reactions. The synthesis of 1,5-dichloroheptane (B13803180) can be achieved using reagents like thionyl chloride (SOCl₂). google.comopenstax.org Similarly, 1,5-dibromoheptane (B157451) can be prepared by treating this compound with phosphorus tribromide (PBr₃) or concentrated hydrobromic acid. chemicalbook.comasianpubs.org The reaction with PBr₃ is often performed in a solvent like diethyl ether at reduced temperatures. chemicalbook.com

Oxidation: The oxidation of this compound can yield different products depending on the reagents and reaction conditions. Since it contains both a primary and a secondary alcohol, selective oxidation is a key consideration. The secondary alcohol at C5 can be oxidized to a ketone using standard oxidants like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or via Swern oxidation to yield 1-hydroxyheptan-5-one. masterorganicchemistry.comwikipedia.org Stronger oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄), could potentially oxidize both hydroxyl groups to yield heptane-1,5-dione, though over-oxidation of the primary alcohol to a carboxylic acid is a possible side reaction. msu.edu The oxidation of diols to diketones is a well-established pathway for related compounds.

Table 3: Common Functionalization Reactions of Diols

| Functional Group | Reagent(s) | Product | Ref. |

| Dichloride | Thionyl Chloride (SOCl₂) | 1,5-Dichloroheptane | openstax.org |

| Dibromide | Phosphorus Tribromide (PBr₃) | 1,5-Dibromoheptane | chemicalbook.com |

| Ketone | Pyridinium Chlorochromate (PCC) | 1-Hydroxyheptan-5-one | masterorganicchemistry.commsu.edu |

| Dione | Jones Reagent (CrO₃/H₂SO₄) | Heptane-1,5-dione | msu.edu |

Stereochemical Considerations in Derivatization

While this compound itself is achiral, its derivatization can lead to the formation of chiral centers, making stereochemistry a critical aspect of its chemistry. Reactions can be designed to be stereoselective (favoring the formation of one stereoisomer over another) or stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product). molaid.com

The synthesis of stereodefined 1,5-diols is an area of active research. One advanced method employs a (Z,Z)-hexadienyl bis-boronate reagent in combination with a chiral phosphoric acid catalyst. researchgate.net This system facilitates an enantioselective allyl transfer to aldehydes, ultimately generating stereodefined 1,5-diols after an oxidative workup. Such methods are crucial for accessing optically pure building blocks for natural product synthesis.

Furthermore, reactions that form cyclic products from 1,5-diols can exhibit high levels of stereocontrol. The iridium-catalyzed (5+1) annulation mentioned previously is a prime example, allowing for the diastereoselective synthesis of multisubstituted cyclohexanes. acs.org The stereochemical outcome is governed by the catalyst and the reaction pathway, leading to a specific arrangement of substituents on the newly formed ring. These examples demonstrate that through careful selection of reagents and catalysts, the functionalization of 1,5-diol precursors can be directed to produce complex molecules with specific, predictable three-dimensional structures. csic.es

Applications of 1,5 Heptanediol in Polymer Science and Advanced Materials

1,5-Heptanediol as a Monomer in Polymer Synthesis

This compound's bifunctional nature, with two reactive hydroxyl groups, allows it to be incorporated into polymer chains through condensation polymerization reactions. This makes it a suitable building block for several classes of polymers, including polyesters, polyurethanes, and thermosets.

In the synthesis of polyesters, diols like this compound are reacted with dicarboxylic acids or their derivatives. The resulting ester linkages form the backbone of the polymer. The length and structure of the diol are crucial in determining the final properties of the polyester (B1180765). Generally, longer diol chains, such as that of this compound, increase the flexibility of the polymer and lower its melting point and glass transition temperature compared to polyesters made with shorter-chain diols like ethylene (B1197577) glycol or 1,4-butanediol.

Research on polyesters derived from bio-based 1,5-pentanediol (B104693), a close homolog, has shown that the properties of the resulting polymers are significantly influenced by the length of the diacid co-monomer. For instance, high molecular weight aliphatic polyesters synthesized from 1,5-pentanediol and various aliphatic diacids exhibit a range of thermal and mechanical properties. It is expected that polyesters based on this compound would follow similar trends, with the longer seven-carbon chain of the diol contributing to even greater flexibility.

Polyurethanes are formed by the reaction of diisocyanates with polyols, which can include diols like this compound. In polyurethane synthesis, diols can act as chain extenders, which react with the isocyanate groups to form the hard segments of the polymer. The structure of the chain extender has a profound impact on the morphology and properties of the resulting polyurethane.

The use of linear diols with varying numbers of carbon atoms as chain extenders in thermoplastic polyurethanes (TPUs) has been a subject of study. Research on TPUs synthesized with a series of α,ω-diols has shown that the thermal properties of the resulting polymers are influenced by the odd or even number of carbon atoms in the diol chain, a phenomenon known as the "odd-even effect". manchester.ac.uk For instance, TPUs made with even-numbered diols tend to have higher melting transitions than those made with odd-numbered diols. manchester.ac.uk As this compound has an odd number of carbon atoms between its functional groups (and in its total backbone), it would be expected to follow this trend, leading to polyurethanes with potentially lower melting points compared to those made with, for example, 1,6-hexanediol (B165255) or 1,8-octanediol. manchester.ac.uk

Thermosetting polymers are characterized by their cross-linked network structure, which imparts high thermal stability and mechanical strength. Diols can be functionalized to create monomers suitable for the synthesis of thermosets. For example, diol-derived monomers can be designed to undergo ring-opening metathesis polymerization (ROMP) to rapidly form cross-linked thermoset materials. researchgate.net This approach allows for the tuning of the thermoset's properties by varying the structure of the diol. researchgate.net

The use of a homologous series of diols in the synthesis of such thermosets allows for a systematic investigation of the structure-property relationships. While specific research on this compound in this application is not widely published, the principles established with other diol homologs suggest that its incorporation would influence the cross-link density and, consequently, the thermal and mechanical properties of the resulting thermoset. researchgate.net

Influence of Diol Structure on Polymer Properties

The molecular structure of the diol monomer is a key determinant of the macroscopic properties of the resulting polymer. The seven-carbon chain of this compound influences several key characteristics:

Flexibility: The relatively long and flexible seven-carbon chain of this compound can increase the segmental mobility of the polymer chains. This generally leads to lower glass transition temperatures and increased elasticity compared to polymers made with shorter, more rigid diols.

Crystallinity: The "odd-even effect" observed in polyurethanes suggests that the odd number of carbon atoms in this compound's chain can disrupt the packing of polymer chains, leading to lower crystallinity. manchester.ac.uk This can affect properties such as melting point, stiffness, and optical clarity.

Hydrophobicity: The hydrocarbon content of this compound contributes to the hydrophobicity of the resulting polymer. Compared to polymers made with shorter diols, those derived from this compound would be expected to have a slightly higher degree of water resistance.

The following table, based on data from studies on homologous series of diols in thermoplastic polyurethanes, illustrates the "odd-even effect" on the microphase mixing transition temperature (TMMT), which is related to the melting of the hard segment.

| Diol Chain Extender | Number of Carbon Atoms | TMMT (°C) |

| 1,5-Pentanediol | 5 (Odd) | 180 ± 0.3 |

| 1,6-Hexanediol | 6 (Even) | 190 ± 0.5 |

| 1,7-Heptanediol (B42083) | 7 (Odd) | 164 ± 0.5 |

| 1,8-Octanediol | 8 (Even) | 182 ± 0.5 |

Data adapted from a study on high hard block content thermoplastic polyurethanes. manchester.ac.uk

This data clearly shows that the TPUs with odd-numbered diols (1,5-pentanediol and 1,7-heptanediol) have lower TMMT values than their even-numbered counterparts. manchester.ac.uk

Applications in Specialty Polymer Systems

The unique properties imparted by this compound make it a candidate for use in specialty polymer systems where specific performance characteristics are required. For example, its ability to enhance flexibility could be advantageous in the formulation of elastomers and adhesives. The modification of existing polymers with this compound as a comonomer could also be a strategy to tailor their properties for specific applications. For instance, incorporating this compound into a rigid polyester could improve its toughness and impact resistance.

Bio-based Polymer Materials Incorporating Diols

There is a growing interest in the development of polymers from renewable resources. While this compound itself is not yet a major bio-based chemical, the broader class of diols is a key target for production from biomass. For example, 1,5-pentanediol can be derived from renewable sources. researchgate.net The principles of polymer synthesis and structure-property relationships established with these bio-based diols are directly applicable to this compound. The development of cost-effective routes to bio-based this compound would open up opportunities for its use in the production of more sustainable polyesters, polyurethanes, and other polymers.

Biotechnological and Biocatalytic Pathways for 1,5 Heptanediol

Biocatalytic Production of Diols from Renewable Feedstocks

The conversion of renewable feedstocks, such as biomass-derived sugars, into valuable chemicals is a cornerstone of green chemistry. scielo.brresearchgate.net Biocatalysis, utilizing whole cells or isolated enzymes, offers a highly specific and environmentally benign approach for these transformations. mdpi.comresearchgate.net While there is substantial research on the biocatalytic production of various short-chain diols from renewable resources, specific studies detailing the biocatalytic production of 1,5-Heptanediol from such feedstocks are not present in the reviewed scientific literature. nih.govresearchgate.nettaylorfrancis.com General strategies often involve the microbial fermentation of sugars to produce precursor molecules that can then be enzymatically converted to the desired diol. nih.gov

Enzymatic Cascade Reactions for Diol Transformations

Enzymatic cascade reactions, where multiple enzymatic steps are conducted in a single pot, offer numerous advantages, including reduced downstream processing and the potential to overcome thermodynamic limitations. rug.nlmdpi.com These cascades are increasingly being designed for the synthesis of complex molecules. sciepublish.com While the application of enzymatic cascades for the synthesis of various diols and other chemicals is an active area of research, specific examples of enzymatic cascade reactions designed for the synthesis of this compound could not be identified in the available literature. One study described an engineered two-enzyme cascade for the selective conversion of C4-C7 diols to the corresponding amino alcohols, suggesting that this compound could serve as a substrate, but this does not describe its production. rsc.org

Microbial Conversion of Biomass-Derived Sugars to Diols

Microbial fermentation is a key technology for converting biomass-derived sugars, such as glucose and xylose, into a wide range of chemical products. scielo.brresearchgate.net There are numerous examples of engineered microorganisms capable of producing diols like 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol (B104693) from glucose. nih.govnih.govnih.gov These processes often involve the introduction of novel metabolic pathways into microbial hosts like Escherichia coli. nih.govnih.gov However, a review of the current scientific literature did not yield any specific studies detailing the microbial conversion of biomass-derived sugars directly to this compound.

Engineering of Biocatalysts for Diol Production and Derivatization

The engineering of enzymes and microbial strains is a powerful tool to improve the efficiency, selectivity, and substrate scope of biocatalytic processes. researchgate.netnih.gov Techniques such as directed evolution and rational design are used to create biocatalysts with desired properties for industrial applications. researchgate.net While there is extensive research on engineering biocatalysts for the production of various diols and for the derivatization of fatty acids, specific research on the engineering of biocatalysts for the production or derivatization of this compound is not described in the surveyed literature. nih.govresearchgate.net

Analytical Chemistry Techniques for 1,5 Heptanediol Research

Chromatographic Separation Methods for Diol Analysis

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For diols like 1,5-Heptanediol, several chromatographic methods are particularly effective.

Gas Chromatography (GC) and GCxGC for Diol Mixtures

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For diols, which possess multiple polar hydroxyl (-OH) groups, careful selection of the GC column phase is crucial to achieve good separation and peak shape. sigmaaldrich.com

Principles and Applications: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The choice between a polar or non-polar column is critical. sigmaaldrich.com Polar columns, such as those with a polyethylene (B3416737) glycol stationary phase, are traditionally used for polar compounds but can lead to peak tailing with diols due to strong interactions. sigmaaldrich.com Non-polar columns, like those with a poly(dimethylsiloxane) phase, can minimize these interactions but may offer less retention and selectivity. sigmaaldrich.com

Research Findings: A study on the analysis of various glycols and diols highlighted the effectiveness of a modified polyethylene glycol phase with acidic functional groups (SPB-1000) for reducing peak tailing of acidic analytes. sigmaaldrich.com For instance, the analysis of a mixture containing ethylene (B1197577) glycol, propylene (B89431) glycol, and various butanediols on an SPB-1000 column demonstrated effective separation. In contrast, a non-polar Equity-1 column showed significantly reduced retention times for the same mixture. sigmaaldrich.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC is an advanced technique that provides significantly enhanced separation capacity for complex mixtures by employing two columns with different separation mechanisms. gcms.czdlr.de This is particularly useful for analyzing complex matrices like petroleum products or biological samples. intertek.comnih.gov The technique is powerful for separating hydrocarbon groups and can be used for detailed component-by-component analysis of complex fuels. dlr.de While direct GCxGC studies on this compound are not prevalent, the methodology is well-suited for separating isomeric diols and other components in intricate samples. For example, GCxGC coupled with time-of-flight mass spectrometry (TOFMS) has been successfully used for the detailed analysis of sterols in urine, demonstrating high specificity and low detection limits. nih.gov

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC)

Liquid chromatography (LC) and its high-pressure variant, High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable, such as many diols.

Principles and Applications: HPLC separates compounds based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase. For diols, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. shodex.com However, due to the polarity of diols, hydrophilic interaction liquid chromatography (HILIC) can also be an effective strategy. Detection is often achieved using a refractive index (RI) detector for simple diol mixtures or a mass spectrometer (MS) for more complex analyses. shodex.com

Research Findings: A common application involves the separation of short-chain aliphatic diols. For example, a mixture of glycols including ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol (B104693), and 1,6-hexanediol (B165255) can be successfully separated using a reversed-phase column (Shodex RSpak DE-613) with water as the mobile phase and RI detection. shodex.com For more complex biological matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity. A method using a HILIC column with electrospray ionization (ESI) in negative mode has been suggested for quantifying diols like 1,2-heptanediol, which can resolve it from co-eluting isomers. Although direct HPLC data for this compound is not detailed in the provided context, the principles applied to similar diols are directly relevant.

| Analytical Method | Column Type | Mobile Phase/Eluent | Detector | Application |

| HPLC | Shodex RSpak DE-613 (Reversed Phase) | H₂O | RI | Separation of aliphatic diols (e.g., 1,5-Pentanediol) shodex.comshodex.com |

| HPLC-MS/MS | HILIC (e.g., Waters Acquity BEH Amide) | Not specified | ESI-MS/MS | Quantification of diols in complex biological matrices |

| HPLC | C18 (Reversed Phase) | Acetonitrile/Water | UV (after derivatization) | Analysis of aliphatic amines (illustrates derivatization approach) sigmaaldrich.comnih.gov |

Supercritical Fluid Chromatography (SFC) for Diols

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.org It offers advantages in speed and efficiency for certain separations.

Principles and Applications: SFC is particularly well-suited for the analysis of non-polar to moderately polar compounds. libretexts.org For polar analytes like diols, the CO₂ mobile phase is typically modified with a polar solvent such as methanol (B129727) to increase its solvating power. libretexts.orgchromatographyonline.com Stationary phases used in HPLC, such as diol, amino, and cyano phases, are often employed in SFC. nacalai.com Diol-modified stationary phases are noted for having less effect from ionic interactions. nacalai.com

Research Findings: SFC has proven effective for analyzing a wide variety of compounds, from non-polar hydrocarbons to more polar pharmaceuticals. libretexts.org The technique's unique selectivity makes it a valuable tool. nacalai.com Recent developments in ultrahigh-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry have enabled the rapid analysis of complex mixtures, such as plant extracts, by separating compounds across a wide polarity range. acs.orglcms.cz In one study, a short diol column was used in a UHPSFC system to analyze flavonoids, phenolic acids, and terpenoic acids. acs.orglcms.cz While specific SFC methods for this compound are not detailed, the successful application of diol columns for separating other polar compounds in SFC highlights its potential for analyzing diol mixtures. nacalai.comacs.org

| Stationary Phase Category | Stationary Phase | Key Features |

| For Mid- to High-Polarity Compounds | Pyridinyl (PY) | Strong retention, similar selectivity to 2-ethylpyridine. nacalai.com |

| 3-Hydroxyphenyl (HP) | Strong retention for basic compounds, different selectivity from PY. nacalai.com | |

| Diol | Less influence from ionic interactions. nacalai.com | |

| For Low-Polarity Compounds | Cholesteryl (Cholester) | Better retention and separation than C18. nacalai.com |

| For SFC-Specific Separations | Pyrenylethyl (πMAX) | Stronger π-π interactions than phenyl columns. nacalai.com |

| Pentabromobenzyl (PBr) | Unique separations utilizing dispersion forces. nacalai.com |

Thin-Layer Chromatography (TLC) and HPTLC

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that offers better resolution and sensitivity.

Principles and Applications: In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. Diol-modified silica plates can be used in both normal-phase and reversed-phase modes, offering versatile selectivity. chromatographyonline.commerckmillipore.com

Research Findings: TLC on standard silica gel has been shown to give poor separations for mixtures of 1,2-, 1,3-, and 1,4-alkane diols. nih.gov However, specialized plates and solvent systems can improve separation. HPTLC is particularly useful for the quality control of raw materials and the analysis of contaminants in various matrices, including food products. camag.com For instance, HPTLC methods have been developed for the analysis of polyols like sorbitol in milk, demonstrating the technique's applicability to polyhydroxy compounds. nih.gov A study on the simultaneous quantification of polyphenolic biomarkers used a mobile phase of toluene (B28343), ethyl acetate (B1210297), and formic acid to achieve good separation on HPTLC plates. phcogj.com

Spectroscopic Characterization of this compound

Spectroscopy involves the interaction of electromagnetic radiation with matter and is a cornerstone for the structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Research Findings: While a specific NMR spectrum for this compound is not provided in the search results, the principles of NMR analysis are well-established for diols. For example, in the analysis of 1,2-Heptanediol, ¹H and ¹³C NMR are key to verifying the structural integrity, with characteristic chemical shifts for the hydroxyl and methylene (B1212753) protons. Research on other diols, such as pinane-based 2-amino-1,3-diols, demonstrates the use of 2D NMR techniques (like NOESY) to determine the relative stereochemistry of the molecule. beilstein-journals.org Furthermore, a comprehensive analysis of 1,5-diol moieties in polyketides established a rule based on the chemical shift difference between diastereotopic methylene protons to determine their syn or anti relative stereochemistry. researchgate.net This type of detailed structural analysis is a primary application of NMR spectroscopy. researchgate.netrsc.org

Typical NMR Data for Diol Characterization

| Nucleus | Type of Information | Example Application for Diols |

| ¹H | Provides information on the proton environment, including the number of different types of protons and their neighboring protons (via splitting patterns). | Identification of hydroxyl protons (δ ~1.5–2.5 ppm) and methylene protons adjacent to hydroxyl groups (δ ~3.4–3.8 ppm) in 1,2-heptanediol. |

| ¹³C | Shows the number of non-equivalent carbon atoms in a molecule. | Confirmation of the carbon skeleton and identification of carbons bonded to hydroxyl groups. Used to distinguish between syn and anti 1,3-diols via the chemical shifts of acetonide derivatives. rsc.org |

| 2D NMR (e.g., COSY, HMBC, NOESY) | Establishes correlations between nuclei, revealing connectivity and spatial proximity. | Determining the complete bonding framework by correlating adjacent protons (COSY) and connecting protons to carbons over multiple bonds (HMBC). thieme-connect.com Elucidating stereochemistry through spatial relationships (NOESY). beilstein-journals.org |

Mass Spectrometry (MS) Techniques for Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization mass spectrometry (EI-MS) provides a characteristic fragmentation pattern that is instrumental for its identification and for assessing its purity in a sample.

Upon entering the mass spectrometer, the this compound molecule (C₇H₁₆O₂) is ionized, typically by losing an electron, to form a molecular ion (M⁺•). The molecular ion peak for this compound is expected at an m/z of 132, corresponding to its molecular weight (132.20 g/mol ). nist.govnih.gov This peak, however, may be of low abundance or entirely absent in the spectra of some alcohols due to the ion's instability.

The molecular ion subsequently undergoes fragmentation through various pathways, generating a series of smaller, characteristic ions. For aliphatic diols like this compound, common fragmentation mechanisms include:

Dehydration: The loss of a water molecule (H₂O, mass of 18 Da) is a very common fragmentation pathway for alcohols. This process results in a significant peak at m/z 114 ([M-H₂O]⁺•). Further dehydration can also occur. aip.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to an oxygen atom. For this compound, alpha-cleavage can occur at several points. Cleavage between C1 and C2 would result in the loss of a •CH₂OH radical (31 Da), leading to a fragment at m/z 101. Cleavage at the other hydroxyl group (C5) can lead to the formation of an oxonium ion.

Alkyl Chain Cleavage: Fragmentation can also occur along the hydrocarbon chain, leading to a series of peaks corresponding to the loss of alkyl radicals (e.g., •CH₃, •C₂H₅, •C₃H₇). The fragmentation of a heptane (B126788) chain, for instance, typically produces a characteristic series of ions separated by 14 mass units (CH₂). docbrown.info

The resulting mass spectrum is a unique fingerprint for this compound. The presence of the molecular ion peak confirms the molecular weight, while the specific pattern of fragment ions confirms the structure and the positions of the hydroxyl groups. Purity can be assessed by the absence of peaks corresponding to known impurities.

Table 1: Characteristic Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Loss | Proposed Ion Structure |

|---|---|---|

| 132 | [M]⁺• | [C₇H₁₆O₂]⁺• |

| 114 | H₂O | [C₇H₁₄O]⁺• |

| 101 | •C₂H₅ | [M-C₂H₅]⁺ |

| 99 | H₂O + •CH₃ | [M-H₂O-CH₃]⁺ |

| 85 | •C₃H₇ | [M-C₃H₇]⁺ |

| 71 | •C₄H₉O | [C₃H₇O]⁺ |

| 57 | •C₄H₉O₂ | [C₃H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. The IR spectrum of this compound provides clear evidence of its defining chemical features: the hydroxyl (-OH) groups and the alkane (C-H) backbone.

The most prominent feature in the IR spectrum of a diol like this compound is the hydroxyl group absorption. acs.org

O-H Stretch: A strong and broad absorption band is typically observed in the region of 3600-3200 cm⁻¹. The significant broadening of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different this compound molecules. libretexts.org In very dilute solutions with a non-polar solvent, a sharper, weaker "free" O-H stretching band might appear at a higher frequency (around 3650-3600 cm⁻¹). libretexts.org

The aliphatic nature of the seven-carbon chain is also clearly represented in the spectrum. libretexts.org

C-H Stretch: Strong, sharp peaks appear in the 2960-2850 cm⁻¹ region. These absorptions are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (-CH₂-) and methyl (-CH₃) groups of the heptane chain.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary and secondary alcohol groups results in strong absorptions in the fingerprint region, typically between 1150 and 1050 cm⁻¹.

The combination of these characteristic bands allows for the unambiguous confirmation of this compound's structure as a saturated aliphatic diol.

Table 2: Key Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration | Intensity |

|---|---|---|---|

| 3600 - 3200 | O-H | Stretching (Hydrogen-bonded) | Strong, Broad |

| 2960 - 2850 | C-H (sp³) | Stretching | Strong |

| 1470 - 1450 | C-H | Bending (Scissoring) | Medium |

Computational Chemistry and Molecular Modeling of 1,5 Heptanediol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the intrinsic properties of molecules. For 1,5-heptanediol, these calculations can determine its optimal three-dimensional structure, electronic characteristics, and vibrational frequencies. Such computational data are valuable for understanding the molecule's behavior and for parameterizing more complex simulations.

DFT calculations have been successfully applied to various diol systems to interpret experimental data, such as FT-IR spectra of fluorinated macromer diols acs.org and NMR chemical shifts of alkane diols complexed with pyridine (B92270). sci-hub.se For instance, DFT methods like B3LYP with large basis sets (e.g., 6-311++G**) can accurately predict the vibrational bands associated with OH stretching in both free and hydrogen-bonded diol structures. acs.org Similarly, the Gauge-Including Atomic Orbital (GIAO) method combined with DFT is effective in computing the NMR shifts of diol protons. sci-hub.se

Several key molecular properties of this compound have been computed and are available in public databases. These descriptors are crucial for predicting the molecule's physical behavior, such as its solubility and interaction with other molecules.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆O₂ | guidechem.comnih.gov |

| Molecular Weight | 132.20 g/mol | guidechem.comnih.gov |

| Monoisotopic Mass | 132.115029749 Da | guidechem.comnih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | guidechem.comnih.gov |

| Hydrogen Bond Acceptor Count | 2 | guidechem.comnih.gov |

| Rotatable Bond Count | 5 | guidechem.com |

| Topological Polar Surface Area | 40.5 Ų | guidechem.comnih.gov |

| Complexity | 54.9 | guidechem.comnih.gov |

This table was generated using data from various computational sources.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a window into the interactions of this compound in various environments. A critical component of MD simulations is the force field, which defines the potential energy of the system as a function of its atomic coordinates.

Several force fields have been developed and optimized for simulations of alcohols and polyalcohols. The choice of force field is crucial for accurately reproducing experimental properties like density and enthalpy of vaporization. nih.gov For example, the Anisotropic United-Atom (AUA) force field has been extended to alcohols and polyalcohols, demonstrating good agreement with experimental data for related diols like 1,5-pentanediol (B104693). researchgate.netnih.gov This model introduces a new united atom for the hydroxyl group and revises the calculation of intramolecular electrostatic interactions to avoid using common scaling parameters. researchgate.netnih.gov

Other force fields, such as those derived from the OPLSAA (Optimized Potentials for Liquid Simulations - All Atom) and NERD (Nath, Escobedo, and de Pablo) models, have also been used to simulate diols. nih.govtohoku.ac.jp Refinements to the OPLSAA force field have been made to better match experimental diffusion constants and thermodynamic properties of various alcohols and diols. nih.gov The NERD united-atom force field has been shown to perform well in characterizing the structural properties of molecules like 1,4-butanediol. tohoku.ac.jp Furthermore, force fields generated directly from high-level quantum mechanical data, such as B3LYP-D3(BJ), have been validated for computing hydration free energies of various diols with high accuracy. uark.edu

MD simulations using these force fields can model the behavior of this compound in bulk liquid, in solution, or at interfaces. For instance, simulations can elucidate how diols adsorb onto surfaces, a process relevant in lubrication and materials science. tohoku.ac.jp

Table 2: Examples of Force Fields Applicable to Diol Simulations

| Force Field Family | Model Type | Key Features & Applications | Relevant Diols Studied | Source(s) |

|---|---|---|---|---|

| AUA (Anisotropic United-Atom) | United-Atom | Developed for hydrocarbons, extended to alcohols/polyalcohols. Good for thermodynamic properties. | 1,5-Pentanediol, 1,2-Ethanediol | researchgate.netnih.gov |

| OPLSAA (Optimized Potentials for Liquid Simulations) | All-Atom | Widely used for organic liquids. Refinements exist for better agreement with experimental data. | Ethylene (B1197577) glycol, 1,2-Propanediol | nih.gov |

| NERD (Nath, Escobedo, de Pablo) | United-Atom | Parameters available for linear alcohols and alkanes; can be combined for diols. Used for adsorption studies. | 1,4-Butanediol | tohoku.ac.jp |

This table summarizes various force fields used in the molecular modeling of diols and related compounds.

Structure-Reactivity Relationships in Diol Systems

Computational chemistry is instrumental in establishing structure-reactivity relationships, which explain how a molecule's structural features influence its chemical reactivity. For diol systems, key structural aspects include the distance between hydroxyl groups, the flexibility of the carbon chain, and the presence of substituents.

Computational studies, often in conjunction with experimental work, can quantify the reactivity of different hydroxyl groups within a molecule. universiteitleiden.nl For example, in glycosylation reactions, the reactivity of an acceptor diol can be significantly influenced by its protecting groups. Computational modeling can help rationalize observed selectivities by analyzing factors like intramolecular hydrogen bonding. universiteitleiden.nl

DFT calculations can be used to investigate the kinetic and thermodynamic parameters of reactions involving diols, providing insights into structure-reactivity relationships. researchgate.net By comparing the calculated activation energies for different reaction pathways or for a series of related diols, researchers can predict how changes in molecular structure will affect reaction rates and outcomes. For example, computational studies on organocatalytic reactions have revealed that secondary interactions within a catalyst-substrate complex are crucial for efficient reactivity and selectivity in processes involving diols. uni-giessen.de

Theoretical Studies of Reaction Mechanisms Involving Diols

Theoretical studies provide a detailed, step-by-step picture of chemical reaction mechanisms that are often difficult to probe experimentally. For diols, a significant area of investigation has been the deoxydehydration (DODH) reaction, which converts diols into alkenes.

DFT calculations have been extensively used to elucidate the mechanisms of metal-catalyzed DODH reactions. For molybdenum-catalyzed DODH, theoretical studies have analyzed alternative reaction routes, considering key steps such as the condensation of the diol to form a Mo-diolate intermediate, oxygen atom transfer to a reductant, and the final extrusion of the alkene. researchgate.net These studies suggest that the pathway where the catalyst is reduced before diol condensation is energetically favored. researchgate.net

Similarly, for vanadium-catalyzed DODH, DFT calculations have explored various proposed mechanisms, including those involving spin-crossover processes. acs.org These studies have shown that the most favorable mechanism involves the condensation of the diol onto a vanadium(V) center, followed by reduction to a vanadium(III) diolate, which then undergoes C-O bond cleavage and olefin extrusion. acs.orgroyalsocietypublishing.org The calculations highlight that both the reduction and olefin extrusion steps can be rate-influencing. acs.org

Beyond DODH, theoretical methods have been applied to other reactions involving diols. Ab initio molecular orbital theory has been used to study the mechanism of diol dehydratase, revealing that the 1,2-shift of a hydroxyl group is facilitated by a partial proton transfer. acs.org DFT has also been used to investigate the mechanism of the direct coupling of carbon dioxide with diols to form cyclic carbonates, comparing the catalytic efficiency of different bases. figshare.com These computational investigations provide fundamental insights into the reaction energetics and the roles of catalysts and intermediates.

Environmental Considerations and Green Chemistry in 1,5 Heptanediol Production

The production of industrial chemicals is increasingly scrutinized for its environmental footprint. In the context of diol manufacturing, and specifically for 1,5-Heptanediol, the principles of green chemistry offer a framework for developing more sustainable processes. This involves a holistic approach, from the choice of raw materials to the final chemical product, aiming to minimize environmental impact and enhance safety.

Future Research Directions for 1,5 Heptanediol

Exploration of Undiscovered Synthesis Routes

The future of 1,5-Heptanediol production lies in the discovery of novel and more sustainable synthesis pathways, moving away from traditional petrochemical-based methods. A significant area of research is the catalytic conversion of biomass-derived compounds. researchgate.netmagtech.com.cn Lignocellulosic biomass, a plentiful and renewable resource, can be fractionated to produce valuable chemical intermediates. rsc.org

One promising avenue involves the use of furan-based compounds derived from biomass. nih.gov For instance, furfural, which can be produced from hemicellulose, can be converted to 1,5-pentanediol (B104693) through a series of catalytic reactions. rsc.org Researchers are exploring similar strategies to extend the carbon chain and synthesize longer diols like this compound. This involves intricate catalytic systems that can facilitate ring-opening, hydrogenation, and hydrogenolysis reactions. researchgate.netmdpi.com

Another innovative approach is the modular synthesis of biomass-based diols using catalyst-free reactions under mild conditions. rsc.org This could involve multi-component reactions, such as the Passerini reaction followed by a thiol-ene click reaction, offering a versatile and efficient route to a diverse range of diols, including those with a seven-carbon backbone. rsc.org

Development of Advanced Materials with Tunable Properties

The incorporation of this compound into polymers presents a significant opportunity for creating advanced materials with tailored properties. Diols are fundamental monomers in the production of polyesters and polyurethanes. researchgate.netvulcanchem.com The specific length of the seven-carbon chain in this compound can influence the physical and mechanical properties of the resulting polymers, such as flexibility, rigidity, and thermal stability. vulcanchem.com

Future research will likely focus on synthesizing and characterizing a range of copolyesters and polyurethanes incorporating this compound. Studies have shown that diols can be used to create polymers with high oxygen barrier properties, suitable for sustainable packaging. sigmaaldrich.com The unique properties of this compound could lead to the development of novel biodegradable polymers, high-performance elastomers, and specialized coatings. For example, starch-based films incorporating 1,7-heptanediol (B42083) have exhibited unique properties like ultraporous surfaces. acs.org

Furthermore, the defined stereochemistry of certain heptanediol derivatives makes them valuable as chiral building blocks in asymmetric synthesis, potentially leading to the creation of advanced materials with specific optical or biological activities. vulcanchem.com

Enhancing Biocatalytic Efficiency for Industrial Scale-Up

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.org The use of enzymes, such as lipases and dehydrogenases, for the production of diols is a rapidly advancing field. acs.orgrsc.orgrsc.org Future research will focus on improving the efficiency and stability of these biocatalysts to make them viable for industrial-scale production of this compound.

One key area is the engineering of enzymes to enhance their activity and selectivity towards specific diol structures. For instance, researchers have successfully engineered an amine dehydrogenase to improve the conversion of diols to amino alcohols, a process that could be adapted for diol synthesis. rsc.org The optimization of reaction conditions, such as temperature, pH, and cofactor concentrations, is also crucial for maximizing yield and productivity. rsc.org

Immobilization of enzymes is another critical strategy to improve their reusability and reduce production costs. acs.orgresearchgate.net While studies have shown successful recycling of immobilized lipases, a decrease in product yield with each reuse remains a challenge to overcome. acs.orgresearchgate.netacs.org The development of robust immobilization techniques and the discovery of more stable enzymes will be paramount for the economic feasibility of biocatalytic diol production.

Table 1: Research Findings in Biocatalysis for Diol Production

| Research Area | Key Finding | Organism/Enzyme | Potential Impact on this compound |

|---|---|---|---|

| Enzyme Engineering | Engineered Amine Dehydrogenase (AmDH) increased amino alcohol production from C4-C7 diols by over 8-fold. | Bacillus subtilis | Demonstrates the potential to engineer enzymes for efficient synthesis of 7-carbon chain compounds. rsc.org |

| Immobilized Biocatalysis | Immobilized Candida antarctica Lipase (B570770) B (CalB) achieved a 95% yield in the synthesis of oligofuranoate diols. | Candida antarctica | Highlights a promising method for scalable and cost-effective diol production, though catalyst recycling efficiency needs improvement. acs.orgresearchgate.netacs.org |

| Metabolic Engineering | Engineered E. coli strains have been developed for the biosynthesis of various diols from glucose. | Escherichia coli | Provides a framework for developing microbial cell factories for the direct production of this compound from renewable feedstocks. mdpi.com |

| Whole-Cell Biocatalysis | Pseudomonas putida has been engineered to upcycle medium-chain-length diols into polyhydroxyalkanoates (PHAs). | Pseudomonas putida | Shows the potential for integrating diol production with the synthesis of biodegradable polymers in a single organism. nih.gov |

Interdisciplinary Research Integrating Computation and Experimentation

The synergy between computational modeling and experimental work is poised to accelerate the discovery and optimization of processes related to this compound. uvigo.es Computational chemistry and molecular modeling can provide deep insights into reaction mechanisms, catalyst behavior, and material properties, thereby guiding experimental efforts. frontiersin.orgmdpi.com

For instance, Density Functional Theory (DFT) and other atomistic models can be used to screen potential catalysts for diol synthesis, predicting their activity and selectivity before they are synthesized in the lab. mdpi.comrsc.org This data-driven approach can significantly reduce the time and cost associated with catalyst development. rsc.org Computational tools can also be used to predict the physicochemical properties of new polymers derived from this compound, enabling the design of materials with specific functionalities. schrodinger.com

The integration of machine learning and artificial intelligence will further enhance these capabilities. rsc.org Deep learning models can be trained on existing experimental and computational data to generate new catalyst candidates and predict reaction outcomes with increasing accuracy. rsc.org This interdisciplinary approach will be crucial for navigating the vast chemical space and identifying the most promising avenues for innovation in diol chemistry.

Circular Economy Approaches in Diol Chemistry

The principles of a circular economy, which aim to minimize waste and maximize resource utilization, are becoming increasingly important in the chemical industry. researchgate.netnih.govthechemicalengineer.com For this compound, this involves developing processes that utilize renewable feedstocks and designing products that can be easily recycled or biodegraded. rsc.org

A key focus is the use of biomass and waste streams as starting materials for diol synthesis. nih.gov This not only reduces reliance on fossil fuels but also provides a value-added outlet for agricultural or industrial byproducts. nih.gov Chemical recycling of plastics is another important area, where waste polymers can be broken down into their constituent monomers, including diols, which can then be used to produce new materials. basf.com

The development of biodegradable polymers from this compound is a prime example of designing for a circular economy. These materials can be composted at the end of their life, returning valuable organic matter to the soil. acs.org The ultimate goal is to create closed-loop systems where the building blocks of materials, like this compound, are continuously reused, minimizing environmental impact and creating a more sustainable chemical industry. thechemicalengineer.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.